Cas no 68400-09-9 (N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL)

N-(2-アミノエチル)-3-アミノプロピルシラントリオールは、シラン化合物の一種であり、分子内に2つのアミノ基と3つのヒドロキシル基を有する機能性材料です。この化合物は、高い反応性を示し、特に無機材料と有機ポリマーの界面接着促進剤として優れた性能を発揮します。アミノ基の存在により、エポキシ樹脂やポリウレタンなどのポリマーと強い化学結合を形成可能です。また、シラントリオール構造はガラスや金属酸化物表面との親和性が高く、コーティングや複合材料の改質に適しています。さらに、この化合物は水溶性に優れ、水系プロセスへの適用が可能です。

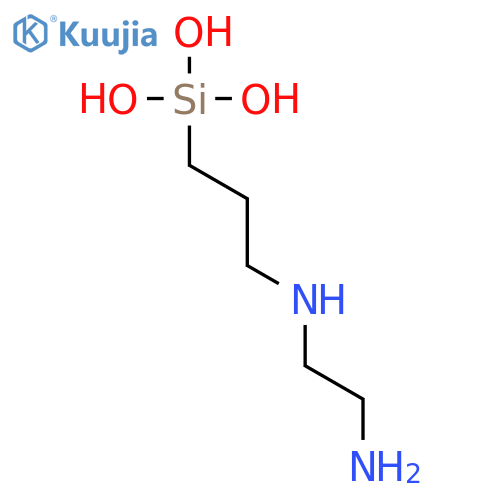

68400-09-9 structure

商品名:N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 化学的及び物理的性質

名前と識別子

-

- N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

- [3-[(2-aminoethyl)amino]propyl]-silanetriohomopolymer

- [3-[(2-Aminoethyl)amino]propyl]silanetriol homopolymer

- N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL

- N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL in water,mainly oligomers

- Silanetriol,[3-[(2-aminoethyl)amino]propyl]-,homopolymer

- [3-[(2-aminoethyl)amino]propyl]silanetriol

- 68400-09-9

- {3-[(2-aminoethyl)amino]propyl}silanetriol

- N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine

- (3-(2-aminoethylamino)propyl)silanetriol

- (3-((2-Aminoethyl)amino)propyl)silanetriol

- RUBIDIUMTUNGSTATE

- DTXSID10987974

- NS00091106

- QNHNSPNFZFBEQR-UHFFFAOYSA-N

- EINECS 270-011-5

- FT-0690364

- SCHEMBL231988

- 68400-08-8

- N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL, 25% in water, mainly oligomers

-

- インチ: InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2

- InChIKey: QNHNSPNFZFBEQR-UHFFFAOYSA-N

- ほほえんだ: C(CNCCN)C[Si](O)(O)O

計算された属性

- せいみつぶんしりょう: 180.09300

- どういたいしつりょう: 180.09301891g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 96.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 98.7Ų

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1 g/cm3

- ゆうかいてん: -1°C

- ふってん: 100°C

- フラッシュポイント: >110°C

- PSA: 98.74000

- LogP: -1.06820

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL セキュリティ情報

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R20/21/22; R36/37/38

- TSCA:No

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N935116-100g |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 97% | 100g |

¥400.00 | 2022-09-01 | |

| Fluorochem | S25034-2kg |

N-(2-Aminoethyl)-3-aminopropylsilanetriol25% in water, mainly oligomers |

68400-09-9 | 2kg |

£170.00 | 2022-02-28 | ||

| A2B Chem LLC | AH12553-500g |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 25% in water | 500g |

$342.00 | 2024-04-19 | |

| Fluorochem | S25034-100g |

N-(2-Aminoethyl)-3-aminopropylsilanetriol25% in water, mainly oligomers |

68400-09-9 | 100g |

£19.00 | 2022-02-28 | ||

| 1PlusChem | 1P00FAFD-500g |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 25% in water | 500g |

$305.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809374-100g |

N-(2-Aminoethyl)-3-Aminopropylsilanetrio |

68400-09-9 | 97% | 100g |

¥606.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809374-500g |

N-(2-Aminoethyl)-3-Aminopropylsilanetrio |

68400-09-9 | 97% | 500g |

¥2587.00 | 2024-05-03 | |

| A2B Chem LLC | AH12553-100g |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 97% | 100g |

$74.00 | 2024-04-19 | |

| A2B Chem LLC | AH12553-18kg |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 25 | 18kg |

$1549.00 | 2024-04-19 | |

| 1PlusChem | 1P00FAFD-100g |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL |

68400-09-9 | 97% | 100g |

$75.00 | 2024-04-22 |

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

68400-09-9 (N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

(CAS:68400-09-9)N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL

清らかである:95.00%/95.00%/95.00%

はかる:100g/500g/1000g

価格 ($):問い合わせ/問い合わせ/問い合わせ